1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23FN4O2S and its molecular weight is 438.52. The purity is usually 95%.
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Biological Activity
1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C23H23FN4O2S, with a molecular weight of 438.5 g/mol. Its structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C23H23FN4O2S |
Molecular Weight | 438.5 g/mol |
CAS Number | 1358533-96-6 |
Anti-Tubercular Activity
Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives as anti-tubercular agents. A related study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited significant inhibitory concentrations (IC90 values) ranging from 3.73 to 4.00 μM, indicating promising anti-tubercular activity. However, specific data on the IC90 for this compound is limited in current literature .
Anti-Cancer Activity
The compound's structural features suggest potential anti-cancer activity. In vitro studies on similar compounds have shown varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). For instance, related pyrazolo derivatives have been tested for their ability to inhibit protein kinases associated with cancer progression . Although specific studies on this compound are sparse, its structural analogs indicate a potential for further investigation in cancer therapeutics.
Structure-Activity Relationship (SAR)
The SAR of pyrazolo[4,3-d]pyrimidine derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example:
- Substituents : The presence of fluorobenzyl and methoxybenzyl groups has been shown to influence the potency against target pathogens.
- Core Structure : The pyrazolo[4,3-d]pyrimidine framework is critical for maintaining biological activity.
Case Studies
- Synthesis and Evaluation : A study synthesized various substituted pyrazolo derivatives and evaluated their anti-tubercular properties. The most effective compounds demonstrated IC50 values as low as 1.35 μM against Mycobacterium tuberculosis H37Ra .
- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of related compounds on HEK-293 cells, revealing that several derivatives were non-toxic at concentrations effective against cancer cell lines .
Properties
IUPAC Name |
1-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-8-5-9-18(24)11-17)27(22(21)29)13-16-7-6-10-19(12-16)30-3/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWFTKKPXHLDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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